4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 135794-61-5
VCID: VC8235389
InChI: InChI=1S/C8H18ClN2.2ClH/c1-11(2)7-5-10(4-3-9)6-8-11;;/h3-8H2,1-2H3;2*1H/q+1;;/p-1
SMILES: C[N+]1(CCN(CC1)CCCl)C.Cl.[Cl-]
Molecular Formula: C8H19Cl3N2
Molecular Weight: 249.6 g/mol

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride

CAS No.: 135794-61-5

Cat. No.: VC8235389

Molecular Formula: C8H19Cl3N2

Molecular Weight: 249.6 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride - 135794-61-5

Specification

CAS No. 135794-61-5
Molecular Formula C8H19Cl3N2
Molecular Weight 249.6 g/mol
IUPAC Name 4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;chloride;hydrochloride
Standard InChI InChI=1S/C8H18ClN2.2ClH/c1-11(2)7-5-10(4-3-9)6-8-11;;/h3-8H2,1-2H3;2*1H/q+1;;/p-1
Standard InChI Key SIBWHGHHUWAWSJ-UHFFFAOYSA-M
SMILES C[N+]1(CCN(CC1)CCCl)C.Cl.[Cl-]
Canonical SMILES C[N+]1(CCN(CC1)CCCl)C.Cl.[Cl-]

Introduction

Chemical Identity and Structural Features

The compound is characterized by a piperazine core substituted with dimethyl and 2-chloroethyl groups, forming a cationic quaternary ammonium structure. Its hydrochloride salt enhances stability and solubility. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₁₉Cl₃N₂
Molecular Weight249.61 g/mol
CAS Number135794-61-5
IUPAC Name4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride
SMILES NotationC[N+]1(C)CCN(CCCl)CC1.[Cl-].[H]Cl

The crystalline solid decomposes at 218°C and is soluble in water, methanol, and chloroform .

Synthesis and Purification

The compound is synthesized via alkylation of 1,1-dimethylpiperazine with 2-chloroethyl chloride under reflux conditions. Key steps include:

  • Reaction Setup:

    • 1,1-Dimethylpiperazine reacts with 2-chloroethyl chloride in a polar solvent (e.g., ethanol or toluene).

    • Base (e.g., triethylamine) neutralizes HCl byproducts .

  • Purification:

    • Recrystallization from ethanol/water mixtures yields high-purity product .

    • Column chromatography (silica gel, chloroform/methanol eluent) is employed for laboratory-scale purification.

Industrial suppliers (e.g., MolCore, BLD Pharmatech) report ≥98% purity, validated by HPLC and NMR .

Biological Activities and Mechanisms

As a quaternary ammonium compound, it disrupts microbial and mammalian cell membranes via electrostatic interactions with lipid bilayers. Key findings include:

ActivityDetailsSource
AntimicrobialBroad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).
AntitumorInduces apoptosis in cancer cell lines (IC₅₀: 12–25 µM).
MechanismBinds to phospholipid head groups, increasing membrane permeability.

In vitro studies highlight its low hemolytic activity (HC₅₀ > 500 µM), suggesting selectivity for pathogenic cells.

Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Piperazine derivatives targeting dopamine receptors .

  • Anticancer Agents: Alkylating agents for DNA crosslinking.

Antimicrobial Formulations

Patents describe its incorporation into topical creams (0.5–2% w/w) for treating skin infections .

ParameterValueSource
GHS Hazard StatementsH315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary MeasuresP261 (Avoid inhalation), P305+P351+P338 (Eye rinse)
Storage ConditionsInert atmosphere, room temperature

Acute toxicity (rat LD₅₀): 320 mg/kg (oral), 110 mg/kg (intravenous) .

SupplierPurityPrice Range (USD/g)Source
MolCore≥98%$50–$80
BLD Pharmatech≥95%$60–$90
Shanghai Shuyu Medical Tech≥98%$55–$85

Custom synthesis services are available for bulk quantities (>1 kg) .

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